5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
Description
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is a benzoxazole derivative featuring an ethyl substituent at the 5-position of the benzoxazole ring and an amino group at the 5-position of the phenolic ring.
Properties
IUPAC Name |
5-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-5-4-10(16)8-13(11)18/h3-8,18H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJWSLRXZCVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol typically involves the formation of the benzooxazole ring followed by the introduction of the amino and phenol groups. One possible synthetic route could be:
Formation of Benzooxazole Ring: Starting from 2-aminophenol and an appropriate aldehyde or ketone, the benzooxazole ring can be formed through a cyclization reaction.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides under basic conditions.
Amination: The amino group can be introduced through nitration followed by reduction or direct amination using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated products.
Scientific Research Applications
The compound 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol (CAS number: 355391-80-9) is a chemical of interest in various scientific research applications. This article will explore its properties, synthesis, and potential applications in different fields, particularly in medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. Preliminary studies suggest that derivatives of benzooxazole compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance:
- Anticancer Activity : Research indicates that benzooxazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored various benzooxazole derivatives, including this compound, demonstrating significant cytotoxic activity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Materials Science
In materials science, compounds with unique electronic properties like this compound are used to develop advanced materials for electronics and photonics. The presence of the benzooxazole ring enhances the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Organic Light Emitting Diodes (OLEDs) | Used as a luminescent material due to its electronic properties. |
| Organic Photovoltaics (OPVs) | Investigated for use in solar energy conversion devices. |
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent or indicator due to its ability to form complexes with metal ions or other analytes. Its unique structure allows for selective detection methods in various assays.
Mechanism of Action
The mechanism of action of 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol would depend on its specific application. For instance:
In biological systems: It might interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It could act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the benzoxazole ring significantly influences solubility, lipophilicity, and bioavailability. Key analogs include:
Key Observations :
- Ethyl vs.
- Ethyl vs. Chloro : Chloro substituents introduce electron-withdrawing effects, which may alter electronic distribution in the benzoxazole ring, affecting binding to biological targets .
- Phenolic vs. Methoxy: The methoxy analog lacks the benzoxazole ring, resulting in simpler pharmacokinetics but reduced structural complexity for target interactions .
Biological Activity
5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzooxazole ring substituted with an amino group and an ethyl group. This unique structure contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, modulating their activity. For instance, it may inhibit lipoxygenase (5-LOX), which is involved in inflammatory processes .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may protect cells from oxidative stress .
- Cell Signaling Modulation : The compound may influence cell signaling pathways, which could be critical in cancer therapy and other diseases .
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Inhibition of 5-Lipoxygenase : A study demonstrated that derivatives of benzoxazole exhibited significant inhibition of 5-LOX, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Research indicated that benzoxazole derivatives showed promising cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, highlighting their potential as anticancer agents .
- Antioxidant Properties : The antioxidant activity was evaluated using various assays, showing that these compounds effectively reduce oxidative stress markers in vitro .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol, and how is structural integrity validated?
- Answer: Synthesis typically involves cyclocondensation of 5-ethyl-2-aminophenol with a substituted benzaldehyde derivative under acidic or catalytic conditions. Post-synthesis, structural validation requires:
- 1H/13C NMR : Aromatic protons in the benzooxazole ring (δ 7.0–8.5 ppm), ethyl group signals (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 2.5–3.0 ppm for CH2), and hydroxyl/amino proton resonances.
- IR Spectroscopy : Confirm NH₂ (~3400 cm⁻¹), phenolic OH (~3200 cm⁻¹), and C=N (benzoxazole, ~1610 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the theoretical mass (C₁₅H₁₄N₂O₂: 266.1 g/mol) and fragmentation patterns (e.g., loss of ethyl or benzooxazole moieties) .
Q. Which analytical techniques are prioritized for purity assessment, and what thresholds indicate acceptable impurity levels?
- Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is standard for research-grade material.
- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent). Rf values should align with reference standards.
- Elemental Analysis : Carbon/nitrogen percentages must match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which computational parameters optimize accuracy?
- Answer:
- Functionals : B3LYP/6-31G* for geometry optimization and HOMO-LUMO gap calculations. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions.
- Solvent Effects : Apply the polarizable continuum model (PCM) with dielectric constants matching experimental solvents (ε = 4.8 for THF, ε = 78.4 for water).
- Validation : Compare calculated dipole moments (e.g., ~4.5 Debye) and UV-Vis spectra (TDDFT) with experimental data .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX software mitigate them?
- Answer: Challenges include:
- Disordered Ethyl Groups : Refine using PART instructions in SHELXL, assigning partial occupancy to disordered atoms.
- Hydrogen Bonding Ambiguity : Apply DFIX restraints for O–H···N interactions based on geometric constraints.
- Twinning : Use TWIN/BASF commands for non-merohedral twinning. High-resolution data (≤0.8 Å) improves anisotropic refinement .
Q. How do solvent polarity and pH influence the compound’s fluorescence properties, and what experimental designs quantify these effects?
- Answer:
- Solvent Polarity : Measure Stokes shifts in solvents of varying polarity (e.g., hexane vs DMSO). Construct Lippert-Mataga plots to correlate emission shifts with orientation polarizability (Δf).
- pH Titration : Monitor fluorescence intensity at λem = 450–500 nm across pH 2–12. Identify pKa values from inflection points.
- Quenching Studies : Titrate with metal ions (e.g., Cu²⁺) and calculate Stern-Volmer constants (Ksv) to assess sensitivity .
Q. What strategies resolve discrepancies between theoretical (DFT) and experimental bond lengths in the benzoxazole core?
- Answer:
- Periodic DFT : Use CRYSTAL17 to model crystal packing effects, which may compress bonds by 0.02–0.05 Å.
- Solid-State NMR : Compare 13C chemical shifts with gas-phase DFT predictions to identify packing-induced distortions.
- Hydrogen Bond Corrections : Include explicit solvent molecules in simulations if hydrogen bonding is observed in XRD .
Data Contradiction & Methodological Challenges
Q. How should researchers interpret conflicting cytotoxicity data between in vitro assays and computational predictions?
- Answer: Potential resolutions include:
- Assay Validation : Repeat assays with multiple cell lines (e.g., HEK293, HeLa) and viability markers (MTT, ATP luminescence).
- ADMET Parameter Adjustment : Refine QSAR models using benzoxazole-specific toxicity datasets to improve prediction accuracy.
- Metabolite Screening : Use LC-MS to identify reactive metabolites (e.g., quinone imines) that may cause false-positive toxicity .
Q. What experimental controls are essential when studying the compound’s tautomeric equilibrium between phenolic and keto forms?
- Answer:
- Variable-Temperature NMR : Monitor OH proton signals (δ 10–12 ppm) across 25–80°C to detect exchange broadening.
- Deuterium Exchange : Track OH signal disappearance in D₂O to confirm tautomerization kinetics.
- IR in Non-Polar Solvents : Suppress keto form formation (C=O ~1680 cm⁻¹) by using CCl4 or cyclohexane .
Safety & Handling Protocols
Q. What safety precautions are critical given the compound’s structural similarity to Category 2 skin/eye irritants?
- Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and handling powders.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes with water for 15 minutes; administer activated charcoal if ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
